molecular formula C6H10O2 B3056439 Methyl 2-methylcyclopropane-1-carboxylate CAS No. 71441-77-5

Methyl 2-methylcyclopropane-1-carboxylate

Cat. No.: B3056439
CAS No.: 71441-77-5
M. Wt: 114.14 g/mol
InChI Key: KHHQNCNOFKTABM-UHFFFAOYSA-N
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Description

Methyl 2-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative valued as a key synthetic intermediate in organic chemistry and drug discovery . The strained, three-membered cyclopropane ring and the ester functional group make this compound a versatile building block for constructing complex molecules . Its structure, featuring a methyl substituent on the ring, is particularly useful for creating stereochemically defined targets. In pharmaceutical research, cyclopropane-containing scaffolds are incorporated into drug candidates to enhance metabolic stability, influence bioavailability, and modify biological activity . This compound is expected to participate in various chemical transformations, such as ring-opening reactions, cross-couplings, and derivatization of the ester group to other functionalities . Researchers leverage these properties in developing novel active compounds for agrochemicals and specialty chemicals . Handling and Safety: This compound is classified as a flammable liquid and irritant. It should be stored in a cool, dry place away from heat and open flames. Use personal protective equipment, including gloves, goggles, and a lab coat . Note: The specific properties and applications for this methyl-substituted analog are inferred from the well-documented profile of Methyl cyclopropanecarboxylate. Precise data on its mechanism of action and research value are compound-specific and should be confirmed through further experimental studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-3-5(4)6(7)8-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHQNCNOFKTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337695
Record name methyl 2-methylcyclopropane-1-carboxylate
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71441-77-5
Record name Methyl 2-methylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71441-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-methylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Reactivity of Methyl 2 Methylcyclopropane 1 Carboxylate

Ring-Opening Mechanisms of the Strained Cyclopropane (B1198618) Core

The inherent strain of the cyclopropane ring makes it behave somewhat like a π-bond, participating in reactions that would typically be associated with alkenes, albeit through different mechanistic pathways. The activation by the ester group creates a "donor-acceptor" cyclopropane system, which significantly influences the regioselectivity and stereoselectivity of ring-opening reactions. thieme-connect.comscispace.com

Electrophilic attack on the cyclopropane ring is a primary pathway for its cleavage. While the ring is less nucleophilic than a simple alkene, it can be attacked by strong electrophiles, often with the assistance of a Lewis acid. The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), proceeds via the formation of a halonium ion intermediate, similar to the mechanism of halogen addition to alkenes.

The mechanism involves the polarization of the halogen molecule by the cyclopropane ring, leading to the attack of the electrophilic end of the halogen on one of the ring's C-C bonds. This results in the cleavage of the bond and the formation of a carbocation intermediate, which is then attacked by the halide anion. The presence of the methyl and carboxylate groups directs the regioselectivity of this attack. The C1-C2 bond is polarized by the electron-withdrawing ester group, making C2 susceptible to initial electrophilic attack. The subsequent nucleophilic attack by the halide ion occurs at the most substituted or electronically stabilized carbon, leading to a 1,3-dihalo product.

For instance, the reaction with HBr would likely proceed by protonation of the C-C bond opposite the ester group, followed by bromide attack at the more substituted carbon (C2), resulting in ring opening.

The electron-withdrawing nature of the ester group makes the cyclopropane ring in methyl 2-methylcyclopropane-1-carboxylate an electrophilic species, susceptible to attack by nucleophiles. nih.govresearchgate.net This type of reaction is often referred to as a homologous Michael addition or can be compared to an SN2 reaction, typically resulting in the inversion of configuration at the carbon center that is attacked. thieme-connect.com

These reactions are particularly effective with "donor-acceptor" cyclopropanes, where the acceptor group (the ester) activates the ring for nucleophilic attack. thieme-connect.comscispace.comrsc.orgrsc.org A wide variety of nucleophiles can be employed:

N-Nucleophiles: Primary and secondary amines can open the ring to form γ-amino acid derivatives. This reaction is a well-established method for synthesizing valuable organic building blocks. thieme-connect.com

S-Nucleophiles: Thiophenolates are potent nucleophiles that have been used in kinetic studies to assess the electrophilicity of activated cyclopropanes. They attack the ring to form 1,3-functionalized thioethers. nih.gov

C-Nucleophiles: Soft carbon nucleophiles such as malonates, 1,3-diketones, and nitro compounds can also be used to open the cyclopropane ring, providing a route to highly functionalized carbon skeletons. rsc.orgrsc.org

The reaction is typically regioselective, with the nucleophile attacking the carbon atom beta to the electron-withdrawing group (C2). The attack is followed by the cleavage of the distal C1-C3 bond, relieving the ring strain. The reaction can be promoted by Brønsted or Lewis acids, which further activate the cyclopropane by coordinating to the ester's carbonyl oxygen. scispace.com

Free radical reactions provide another efficient pathway for the cleavage of the cyclopropane ring. beilstein-journals.org The general mechanism involves the initial addition of a radical to the cyclopropane system. In the case of activated cyclopropanes, this often occurs at the carbon bearing the acceptor group. This addition generates a cyclopropylcarbinyl radical intermediate. This intermediate is notoriously unstable and undergoes extremely rapid ring-opening via β-scission to form a more stable, delocalized homoallyl radical. ucl.ac.uknih.gov

Several methods can be used to initiate this process:

Manganese(III) Acetate-Mediated Reactions: Mn(OAc)₃ can be used to generate radicals from 1,3-dicarbonyl compounds. These radicals then add to the cyclopropane, initiating the ring-opening cascade. beilstein-journals.orgresearchgate.net

Photocatalysis: Visible-light mediated processes can be used to generate radicals that react with cyclopropane derivatives. For example, photoactive electron donor-acceptor (EDA) complexes between cyclopropanols and electron-deficient olefins can trigger homolytic cleavage of the cyclopropane ring upon irradiation. chemrxiv.org

The regioselectivity of the ring-opening is influenced by the substituents on the ring, with cleavage occurring to form the most stable possible radical intermediate. The resulting homoallyl radical can then be trapped by another reagent or participate in intramolecular cyclization reactions to form more complex products. beilstein-journals.orgresearchgate.net

Upon heating, this compound, like other substituted cyclopropanes, can undergo thermal isomerization. These reactions are typically unimolecular, first-order processes that proceed through a biradical intermediate. researchgate.netacs.org

The process begins with the homolytic cleavage of one of the C-C bonds in the ring, which requires significant activation energy due to the bond strength but is facilitated by the release of ring strain. For methylcyclopropanecarboxylate, the C-C bond rupture forms a 1,3-biradical. This biradical intermediate can then undergo several transformations before reclosing or rearranging:

Geometrical Isomerization: Rotation around the remaining C-C single bonds can lead to cis-trans isomerization.

Structural Isomerization: Hydrogen atom shifts within the biradical intermediate lead to the formation of various isomeric acyclic alkenes.

Studies on the thermal decomposition of methylcyclopropanecarboxylate (MCPC) have shown that it isomerizes to form methyl-3-butenoate and methyl-2-butenoate (cis and trans). researchgate.net The presence of the carboxylate group was found to lower the activation energy for structural isomerization by approximately 35 kJ/mol compared to unsubstituted cyclopropane, thereby increasing the reaction rate. researchgate.net

Arrhenius Parameters for Thermal Isomerization of Methylcyclopropanecarboxylate researchgate.net
Reaction PathwayLog(A) (s-1)Activation Energy (Ea) (kJ/mol)
Overall Decomposition13.7 ± 1.2236.9 ± 16.8
Formation of Methyl-3-butenoate13.3 ± 1.6243.6 ± 22.5
Formation of Methyl-2-butenoate (cis+trans)13.3 ± 1.4233.8 ± 18.6

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the release of ring strain in cyclic monomers. nih.gov However, ROMP is fundamentally a reaction of cyclic alkenes and is catalyzed by transition-metal carbene (alkylidene) complexes, such as Grubbs' or Schrock catalysts. The mechanism involves a [2+2] cycloaddition between the metal carbene and the double bond of the monomer to form a metallacyclobutane intermediate, which then fragments to regenerate a new metal carbene and advance the polymer chain.

Saturated cyclopropane rings, including that in this compound, lack the requisite C=C double bond within the ring structure to participate in the olefin metathesis catalytic cycle. Therefore, they are not suitable monomers for traditional ROMP. The high ring strain of cyclopropane is a thermodynamic driving force for polymerization, but it cannot be harnessed by standard ROMP catalysts.

Monomers that are successfully used in ROMP include highly strained cyclic olefins like cyclobutenes, norbornenes, and their derivatives. nih.govacs.orgnih.gov The strain energy of these monomers (e.g., ~130 kJ/mol for cyclobutene) is the key to a successful polymerization. While cyclopropanes possess high ring strain, their reactivity follows different pathways, such as those involving radical or ionic ring-opening polymerization, rather than metathesis.

Intramolecular Rearrangement Reactions

Curtius Rearrangement of Acyl Azide (B81097) Derivatives

The Curtius rearrangement is a versatile thermal or photochemical reaction that converts an acyl azide into an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. nih.govresearchgate.net This rearrangement provides a valuable method for the synthesis of amines from carboxylic acids with retention of configuration at the migrating group. youtube.com

To perform a Curtius rearrangement starting from this compound, the ester must first be converted to the corresponding acyl azide, 2-methylcyclopropanecarbonyl azide. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by conversion to the acyl chloride and subsequent reaction with an azide salt, or by direct conversion of the carboxylic acid to the acyl azide using reagents like diphenylphosphoryl azide (DPPA).

The thermal decomposition of 2-methylcyclopropanecarbonyl azide proceeds through a concerted mechanism where the 2-methylcyclopropyl group migrates to the nitrogen atom with simultaneous expulsion of nitrogen gas, forming 2-methylcyclopropyl isocyanate. chemistrysteps.comrsc.org Mechanistic studies on related cyclopropanecarbonyl azides have provided strong evidence for this concerted pathway, as opposed to a stepwise process involving a discrete nitrene intermediate. chemistrysteps.comrsc.org

The resulting isocyanate is a versatile intermediate. For example, trapping with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield 1-amino-2-methylcyclopropane. researchgate.net Alternatively, reaction with an alcohol like tert-butanol (B103910) in the presence of a catalyst can produce the corresponding Boc-protected amine.

Table 4: Curtius Rearrangement of 2-Methylcyclopropanecarbonyl Azide
IntermediateReaction ConditionProductReference
2-Methylcyclopropanecarbonyl azideHeat2-Methylcyclopropyl isocyanate chemistrysteps.comrsc.org
2-Methylcyclopropyl isocyanateH₂O1-Amino-2-methylcyclopropane researchgate.net
2-Methylcyclopropyl isocyanatetert-Butanoltert-Butyl (2-methylcyclopropyl)carbamate researchgate.net

Other Catalyzed and Thermal Rearrangements

Beyond the Curtius rearrangement of its derivatives, this compound itself can undergo thermal rearrangements. The thermal gas-phase decomposition of methyl cyclopropanecarboxylate (B1236923) has been studied, revealing that the primary reaction pathways involve isomerization. rsc.orgchemicalbook.com These isomerizations are homogeneous, first-order, non-radical processes that are believed to proceed through a biradical mechanism involving the cleavage of a carbon-carbon bond in the cyclopropane ring. chemicalbook.com

For methyl cyclopropanecarboxylate, the major isomerization products are methyl 3-butenoate and methyl 2-butenoate (cis and trans). rsc.orgchemicalbook.com It is expected that this compound would undergo analogous thermal rearrangements, leading to a mixture of isomeric pentenoate esters. The presence of the methyl group on the cyclopropane ring would influence the distribution of the products.

Table 5: Thermal Isomerization of Methylcyclopropanecarboxylate
ReactantTemperature Range (K)Major Isomerization ProductsReference
Methylcyclopropanecarboxylate682-793Methyl 3-butenoate, Methyl 2-butenoate (cis + trans) rsc.orgchemicalbook.com

The presence of the carbomethoxy group on the cyclopropane ring was found to lower the activation energy for structural isomerization compared to unsubstituted cyclopropane, thereby increasing the reaction rate. chemicalbook.com

Stereochemical Elucidation and Stereostructure Reactivity Relationships

Configurational Assignment of Methyl 2-Methylcyclopropane-1-carboxylate Stereoisomers

The unambiguous determination of the absolute configuration of the stereoisomers of this compound and its parent carboxylic acid is fundamental for understanding their chemical behavior. This is typically achieved through a combination of chiral resolution techniques and sophisticated spectroscopic and analytical methods.

A primary strategy for separating enantiomers involves chiral resolution, where the racemic carboxylic acid is converted into a mixture of diastereomers by reaction with a chiral resolving agent, such as an enantiomerically pure alcohol or amine. For instance, the resolution of a racemic cyclopropane (B1198618) carboxylic acid intermediate has been successfully accomplished by esterification with L-menthol. beilstein-journals.org This reaction produces two distinct diastereomeric menthyl esters. Due to their different physical properties, these diastereomers can be separated using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) on a chiral column. beilstein-journals.orgnih.gov

Once the diastereomers are isolated, the chiral auxiliary (L-menthol) is cleaved to yield the individual, enantiomerically pure carboxylic acids, which can then be esterified to the corresponding methyl esters. The absolute configuration of the separated isomers is then determined through rigorous analysis. Techniques employed for this purpose include:

X-ray Crystallography: This provides definitive proof of the three-dimensional structure and absolute stereochemistry of a crystalline derivative. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of the substituents on the cyclopropane ring. beilstein-journals.org

Conformational Analysis: Computational calculations are often used in conjunction with experimental data, like NMR, to predict the most stable conformation and help assign the stereochemistry. beilstein-journals.org

The table below summarizes a typical workflow for the chiral resolution and configurational assignment of a related cyclopropane carboxylic acid.

StepTechniquePurposeExample CompoundReference
1. Diastereomer FormationEsterification with a chiral auxiliaryTo convert a mix of enantiomers into a mix of diastereomers.ʟ-(−)-menthol beilstein-journals.org
2. SeparationPreparative Chiral HPLCTo separate the newly formed diastereomeric esters.Menthyl ester diastereomers beilstein-journals.orgnih.gov
3. Chiral Auxiliary RemovalChemical Deprotection/HydrolysisTo recover the individual, enantiomerically pure acids.(2R)- and (2S)-carboxylic acids beilstein-journals.org
4. Configurational AnalysisNMR, X-ray Crystallography, Conformational CalculationsTo unambiguously determine the absolute configuration of each enantiomer.Enantiomerically pure cyclopropane derivatives beilstein-journals.org

Impact of Chirality on Reaction Selectivity and Pathway

The chirality inherent in a molecule of this compound is not merely a structural feature but a critical factor that governs its reactivity. The specific stereoisomer used as a starting material can dictate the stereochemical outcome of a reaction, a principle known as stereoselectivity. In some cases, different stereoisomers of a reactant will lead to stereoisomerically different products, a phenomenon termed stereospecificity. masterorganicchemistry.com

A compelling illustration of the impact of chirality is seen in the biological activity of molecules derived from chiral cyclopropane precursors. In the synthesis of artificial glutamate (B1630785) analogs, the neuroactivity was found to be entirely dependent on the stereochemistry of the cyclopropane building block. beilstein-journals.org The analog derived from the (2R)-enantiomer was neuroactive, while the counterpart synthesized from the (2S)-enantiomer was inactive. beilstein-journals.org This demonstrates how chirality dictates molecular recognition and interaction within a chiral biological environment, such as a receptor binding site.

In chemical reactions, the stereostructure of the cyclopropane ring influences the reaction pathway and selectivity. For example, in [3+2] cycloaddition reactions involving cyclopropane derivatives, the existing stereocenters can direct the approach of the reacting species. The reaction of C-carbamoylnitrones with a related compound, methyl 2-methylidene-3-phenylcyclopropanecarboxylate, results in the formation of two diastereoisomeric spiro-fused products. researchgate.net The facial selectivity of the cycloaddition is influenced by the steric and electronic environment created by the substituents on the chiral cyclopropane ring.

Starting StereoisomerReaction TypeObservationSignificanceReference
(2R)-Cyclopropane PrecursorSynthesis of Glutamate AnalogResulting analog is neuroactive.Chirality is essential for biological activity. beilstein-journals.org
(2S)-Cyclopropane PrecursorSynthesis of Glutamate AnalogResulting analog is inactive.Demonstrates stereospecificity in biological systems. beilstein-journals.org
Substituted Chiral CyclopropaneCycloaddition with NitronesForms two diastereoisomeric spiro products.The chiral substrate influences the reaction pathway, leading to a mixture of diastereomers. researchgate.net

Diastereomeric Control in Cyclopropane Formation and Transformation

Controlling the diastereoselectivity during the synthesis of the cyclopropane ring is a central challenge in synthetic chemistry. The relative orientation of the methyl and carboxylate groups (cis or trans) is established during the cyclopropanation step, and various methods have been developed to influence this outcome.

Biocatalytic Methods: One powerful approach involves the use of enzymes as catalysts. Engineered carbene transferases, such as variants of myoglobin, have been employed for the asymmetric cyclopropanation of olefins. nih.gov These biocatalytic systems can produce nitrile-substituted cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity, often exceeding 99% diastereomeric excess (de) and enantiomeric excess (ee). nih.gov The enzyme's active site creates a highly controlled chiral environment that dictates the trajectory of the carbene addition to the alkene.

Chemocatalytic Methods: Non-enzymatic methods also offer excellent diastereocontrol. A recently developed strategy involves the formal coupling of unactivated alkenes and carbon pronucleophiles through an electrochemical process. nih.govresearchgate.net This protocol proceeds with high diastereoselectivity, in many cases furnishing the cyclopropane product as a single diastereomer. researchgate.netresearchgate.net The stereochemical outcome is determined during the nucleophilic addition and ring-closure sequence.

Substrate-Directed Control: In other cases, a chiral center already present in the substrate can direct the stereochemistry of the cyclopropanation. For example, the Simmons-Smith cyclopropanation of a chiral allylic alcohol often proceeds with high diastereoselectivity. unl.pt The hydroxyl group coordinates to the zinc reagent, delivering the methylene (B1212753) group to one face of the double bond, thus controlling the stereochemistry of the newly formed cyclopropane ring relative to the existing chiral center. unl.pt

MethodCatalyst/ReagentDescriptionReported SelectivityReference
Biocatalytic CyclopropanationEngineered MyoglobinAsymmetric carbene transfer to an olefin within an enzyme's chiral active site.Up to 99.9% de and ee. nih.gov
Electrochemical CouplingThianthrene (TT)Coupling of unactivated alkenes and carbon pronucleophiles.High diastereoselectivity, often a single diastereomer. nih.govresearchgate.net
Substrate-Directed CyclopropanationSimmons-Smith Reagent (Zn-Cu, CH₂I₂)An existing hydroxyl group directs the facial selectivity of the methylene addition.Complete diastereocontrol in favorable cases. unl.pt

Computational Chemistry and Theoretical Modeling of Methyl 2 Methylcyclopropane 1 Carboxylate

Density Functional Theory (DFT) Applications in Reactivity and Stability Assessment

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net For methyl 2-methylcyclopropane-1-carboxylate, DFT is instrumental in predicting its electronic structure, stability, and propensity to undergo various chemical transformations. By modeling the molecule, DFT calculations can elucidate bond dissociation energies and map out potential energy surfaces, offering predictions on ring-opening tendencies under different conditions.

The defining characteristic of a cyclopropane (B1198618) derivative is its inherent ring strain, which arises from the deviation of its C-C-C bond angles from the ideal sp³ hybridization angle. This strain energy significantly influences the molecule's thermodynamic properties and reactivity. DFT calculations are employed to quantify this ring strain energy (RSE). A common computational approach involves using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. The energy difference between the strained ring and corresponding strain-free reference compounds provides a reliable estimate of the RSE.

For substituted cyclopropanes like this compound, the RSE is influenced by the electronic and steric effects of the methyl and carboxylate groups. While specific DFT calculations for this exact molecule are not widely published, data from related structures can provide insight.

Table 1: Illustrative Ring Strain Energies (RSE) of Cyclopropane Derivatives This table presents typical RSE values for related compounds to illustrate the impact of substitution on ring strain. Actual values for this compound would require specific calculation.

CompoundTypical Calculated RSE (kcal/mol)
Cyclopropane~27.5
Methylcyclopropane~28.2
1,1-Dimethylcyclopropane~28.9

Furthermore, DFT is crucial for calculating the activation barriers (activation energies) for reactions such as thermal isomerization or ring-opening. By calculating the energies of the reactant, transition state, and product, a reaction's kinetic feasibility can be assessed. For instance, in a strain-release-driven reaction, DFT can pinpoint the energy required to reach the transition state for C-C bond cleavage. researchgate.net

Understanding a chemical reaction requires detailed knowledge of its pathway, including the high-energy transition state that connects reactants to products. DFT calculations are adept at locating and characterizing the geometry and energy of these transition states. researchgate.net For a reaction involving this compound, such as nucleophilic attack leading to ring opening, computational chemists can model the entire reaction coordinate. This involves identifying the structure of the transition state and confirming it by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction path. This modeling provides a step-by-step view of bond-breaking and bond-forming processes.

Intrinsic Reaction Coordinate (IRC) Analyses of Complex Transformations

While DFT can identify the stationary points on a potential energy surface (reactants, products, and transition states), Intrinsic Reaction Coordinate (IRC) analysis connects them. An IRC calculation maps the minimum energy path leading from a transition state down to the reactants and products. This ensures that a calculated transition state correctly links the intended chemical species. For complex, multi-step transformations of this compound, IRC analysis is invaluable for verifying the proposed mechanism and ruling out alternative, higher-energy pathways. It provides a dynamic picture of the reaction, revealing the precise sequence of atomic motions as the transformation occurs.

Electrostatic Potential Maps for Predicting Regioselectivity

The regioselectivity of a reaction—the preference for bond formation at one position over another—is governed by the electronic distribution within the molecule. A Molecular Electrostatic Potential (MEP) map, which can be calculated using DFT, visualizes this distribution. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would highlight the electron-rich oxygen atoms of the carboxylate group as sites for electrophilic interaction. nih.gov Conversely, regions of positive potential would indicate likely sites for nucleophilic attack. This information is critical for predicting how the molecule will interact with various reagents, thereby explaining or predicting the regiochemical outcome of reactions. researchgate.net

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color on MEP MapRelative PotentialInterpretationPredicted Reactivity
RedMost NegativeHigh Electron DensitySite for Electrophilic Attack
Yellow/GreenIntermediateNeutral/Slightly Polar-
BlueMost PositiveLow Electron Density (Electron Poor)Site for Nucleophilic Attack

Integration of Computational Data with Experimental Mechanistic Insights

The most powerful approach to understanding chemical reactivity involves the synergy between computational modeling and experimental work. nih.gov Theoretical calculations can propose detailed mechanisms, predict reaction outcomes, and explain observed selectivities. These predictions can then guide experimental design. Conversely, experimental results—such as reaction rates, product ratios, and spectroscopic characterization of intermediates—provide essential benchmarks for validating and refining computational models. For reactions involving this compound, DFT calculations could be used to rationalize experimentally observed product distributions in ring-opening reactions or to predict how changes in substitution might alter the reaction's course, leading to new synthetic strategies. chemrxiv.org

Advanced Spectroscopic and Diffraction Techniques for Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of Methyl 2-methylcyclopropane-1-carboxylate, a molecule that can exist as stereoisomers (cis/trans diastereomers and their respective enantiomers). Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, while spin-spin coupling constants (J-values) reveal information about the connectivity and spatial relationships between atoms.

The stereochemistry of substituted cyclopropanes significantly influences the chemical shifts (δ) and coupling constants of the ring protons. Due to the rigid nature of the cyclopropane (B1198618) ring, the protons on the ring carbons (C1, C2, and C3) exist in distinct chemical environments. The presence of two substituents at the C1 and C2 positions (a methyl ester and a methyl group) leads to complex splitting patterns that are diagnostic of their relative orientation.

In cyclopropane systems, the vicinal coupling constants between protons depend on their stereochemical relationship. Typically, the coupling constant for cis protons (J_cis_) is larger than that for trans protons (J_trans_). This principle is crucial for assigning the relative stereochemistry of the diastereomers of this compound.

While specific experimental NMR data for this compound is not widely published, data from the closely related analog, Ethyl 2-methylcyclopropane-1-carboxylate, provides valuable comparative insights. The electronic environment of the cyclopropyl (B3062369) and 2-methyl protons is expected to be very similar between the methyl and ethyl esters.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for a Mixture of cis/trans-Methyl 2-methylcyclopropane-1-carboxylate Note: This data is predicted based on analogous structures and general principles of NMR spectroscopy for cyclopropanes. Actual values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-OCH₃ (Ester Methyl)~3.6-3.7Singlet (s)Characteristic signal for a methyl ester.
H1 (Methine)~1.4-1.8Multiplet (m)Deshielded by the adjacent ester group. Position and splitting will differ between cis and trans isomers.
H2 (Methine)~1.1-1.5Multiplet (m)Position and splitting pattern are highly dependent on cis/trans relationship to the ester.
2-CH₃ (Methyl)~1.1-1.3Doublet (d)Coupled to the H2 methine proton.
H3 (Methylene)~0.6-1.0Multiplet (m)Typically the most shielded protons on the ring. The two H3 protons are diastereotopic and will show complex splitting.

For ¹³C NMR, the chemical shifts of the carbon atoms also provide structural information. The carbonyl carbon of the ester group is expected to appear significantly downfield (170-185 ppm). The carbons of the cyclopropane ring typically resonate in the upfield region of the spectrum (10-35 ppm), a characteristic feature resulting from the ring strain and unique hybridization of the carbon atoms. libretexts.orgdocbrown.info The methyl groups would also appear in this upfield region.

X-ray Crystallography for Absolute Configuration and Precise Bond Parameters

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information on bond lengths, bond angles, and absolute configuration. chemicalbook.com For a chiral molecule like this compound, successful single-crystal X-ray diffraction analysis would yield a precise model of the atomic arrangement in the solid state.

The primary challenge for this specific compound is obtaining a single crystal of sufficient quality, as it is a small, relatively non-polar molecule that may not crystallize readily. To date, a crystal structure for this compound has not been reported in publicly accessible databases.

If a crystal structure were obtained, the analysis would provide:

Absolute Configuration: For an enantiomerically pure sample, techniques like anomalous dispersion would allow for the determination of the absolute stereochemistry at the C1 and C2 chiral centers (e.g., (1R,2R), (1S,2S), (1R,2S), or (1S,2R)). libretexts.org

Precise Bond Parameters: The exact lengths of the C-C bonds within the strained cyclopropane ring and the C-O bonds of the ester group would be determined with high precision.

Conformational Details: The preferred conformation of the methyl ester group relative to the cyclopropane ring in the solid state would be revealed.

Interactive Table 2: Typical Bond Lengths and Angles Expected from a Hypothetical X-ray Crystal Structure Analysis Note: These values are typical for cyclopropane and ester functional groups and serve as an illustrative example.

Parameter Expected Value
C-C (ring) bond length~1.51 Å
C-H bond length~0.96 - 1.10 Å
C=O (ester) bond length~1.20 Å
C-O (ester) bond length~1.35 Å
O-CH₃ (ester) bond length~1.43 Å
C-C-C (ring) internal angle~60°
H-C-H angle~115°

Mechanistic Applications of Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a specific frequency, making IR spectroscopy a valuable tool for confirming the presence of key structural motifs in this compound.

The key diagnostic absorption bands for this molecule would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. The exact position can give clues about the electronic environment.

C-O Stretch: A strong absorption in the fingerprint region, usually between 1100-1300 cm⁻¹, corresponding to the stretching of the C-O single bonds of the ester.

C-H Stretch: Absorptions for the C-H bonds of the methyl groups and the cyclopropane ring would appear just below 3000 cm⁻¹. The C-H stretches of the cyclopropane ring often appear at slightly higher wavenumbers (around 3000-3100 cm⁻¹) compared to those of the methyl groups (around 2850-2960 cm⁻¹). libretexts.org

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region.

In mechanistic studies, IR spectroscopy can be used to monitor the progress of reactions involving this compound. For example, in a hydrolysis reaction to form 2-methylcyclopropane-1-carboxylic acid, the disappearance of the characteristic ester C=O stretch at ~1740 cm⁻¹ and the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) would indicate the conversion of the starting material.

Interactive Table 3: Predicted Principal Infrared Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (Cyclopropane & Methyl)2850-3100Medium
C=O Stretch (Ester)1735-1750Strong
C-H Bend (Methyl)~1380 and ~1460Medium
C-O Stretch (Ester)1100-1300Strong

Strategic Applications of Methyl 2 Methylcyclopropane 1 Carboxylate in Organic Synthesis

Design and Synthesis of Cyclopropane-Containing Molecular Scaffolds

The cyclopropane (B1198618) ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart unique three-dimensional character and metabolic stability to molecules. Methyl 2-methylcyclopropane-1-carboxylate serves as a key starting material for the synthesis of diverse cyclopropane-containing molecular scaffolds, which are foundational structures that can be further elaborated into a wide array of derivatives. nih.gov

The synthesis of these scaffolds often focuses on achieving high stereoselectivity, as the spatial arrangement of substituents on the cyclopropane ring is critical for biological activity. Chemoenzymatic strategies have emerged as a powerful approach for constructing these scaffolds with high precision. For instance, engineered enzymes can catalyze the cyclopropanation of olefins with diazo compounds to produce chiral cyclopropyl (B3062369) ketones. nih.gov These ketones are versatile intermediates that can be transformed into a variety of other functionalized cyclopropane scaffolds, including α-cyclopropyl alcohols, amines, and fluorides. nih.gov

Another key strategy involves metal-catalyzed cyclopropanation reactions. Rhodium catalysts, for example, are highly effective in promoting the reaction between diazoesters and olefins to produce cyclopropane carboxylates with exceptional trans-selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can be tuned to control the stereochemical outcome, providing access to specific diastereomers. This level of control is essential for building libraries of diverse molecular scaffolds for use in drug discovery and materials science. nih.govresearchgate.net

Below is a table summarizing catalytic systems used in the synthesis of substituted cyclopropane scaffolds, illustrating the control over stereoselectivity.

Catalyst SystemOlefin SubstrateCarbene PrecursorDiastereomeric Ratio (trans:cis)Yield
Rh₂(OAc)₄N-vinylphthalimideAryldiazoacetate>98:2High
Engineered MyoglobinVarious VinylarenesDiazoketoneHighHigh
Cobalt CatalystPhenyl Vinyl SulfideDiazo Compound1:1 (Separable)Moderate

This table presents illustrative data from various cyclopropanation studies to highlight synthetic strategies. nih.govnih.govorganic-chemistry.org

The functional handles present in this compound—the ester and the methyl-substituted ring—allow for orthogonal derivatization, meaning the two sites can be modified independently. This bifunctionality is a key design element, enabling the divergent synthesis of complex scaffolds from a single, simple precursor. nih.gov

Utilization as a Building Block in Complex Molecule Construction

The inherent ring strain of the cyclopropane moiety in this compound makes it a reactive and versatile building block for constructing more complex molecules. ketonepharma.com Its rigid structure serves to orient substituents in well-defined spatial arrangements, a feature that is highly sought after in the design of pharmacologically active compounds and natural products.

In complex molecule synthesis, this building block can be incorporated through various chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for further functionalization. The cyclopropane ring itself can participate in ring-opening reactions under specific conditions, leading to the formation of acyclic structures with defined stereochemistry.

Research has demonstrated the use of similar cyclopropane building blocks in the diastereoselective synthesis of cyclopropane amino acids, which are valuable components in peptide synthesis due to their ability to induce conformational constraints. organic-chemistry.orgmonash.edu For example, rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org These products are direct precursors to non-natural amino acids for incorporation into peptidomimetics.

The utility of cyclopropane building blocks is further highlighted in chemoenzymatic strategies that generate a chiral core structure which can then be diversified through conventional organic synthesis. nih.govnih.gov An enantiopure cyclopropyl ketone, for instance, can undergo a series of transformations to yield a collection of structurally diverse and optically active molecules, demonstrating the power of combining biocatalysis with synthetic chemistry. nih.gov

The following table outlines key transformations where cyclopropane esters act as building blocks.

Starting MaterialKey TransformationProduct ClassApplication
Substituted Cyclopropane CarboxylateCatalytic CyclopropanationCyclopropane Amino Acid PrecursorsPeptidomimetics, Drug Discovery
Chiral Cyclopropyl KetoneBase-catalyzed α-alkylationα-Substituted Cyclopropyl KetonesBioactive Molecule Synthesis
Chiral Cyclopropyl KetoneElectrophilic FluorinationFluorinated Cyclopropyl KetonesProtease Inhibitor Scaffolds
Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylateSulfoxide–magnesium exchangeCyclopropyl Grignard ReagentsCross-coupling Reactions

This table illustrates the versatility of cyclopropane carboxylate derivatives in building complex molecules. nih.govnih.govorganic-chemistry.org

Precursor in Research Towards Novel Agrochemicals

The unique structural and electronic properties of the cyclopropane ring are also leveraged in the development of novel agrochemicals. Incorporating this moiety can enhance the biological efficacy and metabolic stability of active ingredients. ketonepharma.com this compound and related derivatives serve as important precursors in the exploratory synthesis of new plant growth regulators, herbicides, and insecticides.

A notable area of research involves compounds that are structurally analogous to natural plant hormones or their biosynthetic precursors. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene (B1197577). Studies have identified structural analogs of ACC, such as its methyl ester (methyl 1-aminocyclopropanecarboxylate), as potent ethylene agonists. researchgate.net These compounds can trigger ethylene-related responses in plants, such as promoting fruit ripening and leaf senescence, making them potential candidates for new plant growth regulators (PGRs). researchgate.net

The research into methyl 1-aminocyclopropanecarboxylate (B118819) has shown that it can induce a higher release of ethylene in treated plants and upregulate the expression of ethylene biosynthesis genes. researchgate.net This demonstrates that even simple modifications to the core cyclopropane structure can lead to significant biological activity. The synthesis of such analogs often begins with precursors like this compound, which can be chemically modified to introduce the necessary functional groups.

The development pipeline for new agrochemicals relies on the creation of diverse libraries of compounds for screening. The versatility of cyclopropane building blocks makes them ideal for generating such libraries, allowing researchers to systematically explore the structure-activity relationships of this chemical class. nih.gov

The table below highlights cyclopropane derivatives investigated for their agrochemical potential.

CompoundTarget Biological ActivityPotential Application
Methyl 1-aminocyclopropanecarboxylateEthylene AgonistPlant Growth Regulator (Fruit Ripening)
General Cyclopropane-containing moleculesVariedHerbicides, Insecticides, Fungicides

This table summarizes the application of cyclopropane derivatives in agrochemical research. ketonepharma.comresearchgate.net

Comparative Studies with Analogous Cyclopropane Derivatives

Influence of Ester Group Variation on Reactivity and Selectivity

The ester functional group is a significant determinant of the chemical reactivity and selectivity of cyclopropane (B1198618) carboxylates. Variation of the alkyl portion of the ester (e.g., methyl, ethyl, tert-butyl) can modulate the compound's properties through steric and electronic effects.

Esters of cyclopropanecarboxylic acid have been noted for their substantial stability toward both acid- and base-catalyzed hydrolysis compared to non-cyclopropyl analogs. researchgate.net This increased stability is attributed to the unique electronic properties of the cyclopropyl (B3062369) group, which can engage in hyperconjugation, stabilizing the ester linkage. researchgate.net

When comparing different alkyl esters of the same cyclopropanecarboxylic acid, the rate of reactions such as hydrolysis or transesterification is often influenced by the steric bulk of the alkyl group. Generally, reactivity toward nucleophilic acyl substitution decreases as the size of the alkyl group increases, following the general trend of methyl > ethyl > isopropyl > tert-butyl. This is due to increased steric hindrance at the carbonyl carbon, which impedes the approach of the nucleophile.

Research Findings:

In studies of transesterification reactions, the choice of the alcohol and the ester's alkyl group can significantly affect reaction equilibrium and kinetics. For instance, the transesterification of a methyl ester with ethanol (B145695) to produce an ethyl ester is a common process where reaction conditions are optimized to drive the equilibrium toward the desired product. researchgate.net

The electronic nature of the ester group also plays a role. While simple alkyl groups have similar electron-donating effects, replacing them with electron-withdrawing groups would drastically increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Kinetic studies on the hydrolysis of various esters show a clear dependence on the steric hindrance provided by the alcohol moiety. researchgate.net

Below is a data table illustrating the relative reactivity of different ester groups in a typical nucleophilic acyl substitution reaction.

Ester Group (R in -COOR)Relative Rate of HydrolysisPrimary Influencing Factor
Methyl (-CH₃)1.00Minimal steric hindrance
Ethyl (-CH₂CH₃)0.60Slight increase in steric hindrance
Isopropyl (-CH(CH₃)₂)0.15Moderate steric hindrance
tert-Butyl (-C(CH₃)₃)0.01Significant steric hindrance

Comparison with Other Substituted Cyclopropane Carboxylates and Their Derivatives

The reactivity of the cyclopropane ring is highly sensitive to the nature of other substituents attached to it. Comparing methyl 2-methylcyclopropane-1-carboxylate with other derivatives reveals how different functional groups dictate the mode and ease of ring-opening or other transformations.

Donor-Acceptor Cyclopropanes: A particularly reactive class of derivatives is the donor-acceptor (D-A) cyclopropanes. These molecules possess an electron-donating group (e.g., alkyl, aryl) and an electron-withdrawing group (e.g., ester, nitrile) on adjacent carbons. researchgate.netbohrium.com This "push-pull" electronic arrangement polarizes and weakens the bond between the substituted carbons, making the ring highly susceptible to nucleophilic ring-opening. researchgate.netbohrium.com this compound, having both a methyl (donor) and a carboxylate (acceptor) group, fits this classification and is thus more reactive towards polar ring-opening reactions than unsubstituted cyclopropane carboxylates. nih.gov

Research Findings:

Kinetic studies have shown that cyclopropanes with aryl substituents at the C2 position react faster in nucleophilic ring-opening reactions than their unsubstituted counterparts. nih.govresearchgate.net

The regioselectivity of ring-opening is also controlled by the substituents. In D-A cyclopropanes, nucleophilic attack is typically directed to the carbon bearing the electron-donating group, leading to a 1,3-difunctionalized product. bohrium.comresearchgate.net

The introduction of other functional groups, such as halogens or amino groups, provides access to a wide array of synthetic transformations. For example, rhodium-catalyzed reactions can be used to synthesize aminocyclopropanes with high stereoselectivity. organic-chemistry.org

The following table compares the relative reactivity of different substituted cyclopropane esters in a generalized nucleophilic ring-opening reaction.

Cyclopropane DerivativeSubstituent at C2Electronic Nature of SubstituentRelative Reactivity
Methyl cyclopropane-1-carboxylate-HNeutralLow
This compound-CH₃Electron-donatingModerate
Methyl 2-phenylcyclopropane-1-carboxylate-C₆H₅Electron-donating/conjugatingHigh
Methyl 2,2-dichlorocyclopropane-1-carboxylate-Cl, -ClElectron-withdrawingVery Low (for nucleophilic ring-opening)

Broader Context of Cyclopropane Chemistry and Strained Ring Reactivity

The unique chemical behavior of this compound is fundamentally rooted in the inherent properties of the cyclopropane ring. Three-membered rings are characterized by significant ring strain, which is the primary driver of their high reactivity compared to larger cycloalkanes or acyclic analogs. fiveable.mequora.com

Sources of Strain:

Angle Strain: The internal C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This compression leads to poor overlap of the bonding orbitals and substantial strain. libretexts.org

Torsional Strain: The C-H bonds on adjacent carbon atoms in the cyclopropane ring are fully eclipsed, creating repulsive interactions that further destabilize the molecule. libretexts.org

This combination results in a total ring strain for cyclopropane of approximately 27.6 kcal/mol. masterorganicchemistry.com This stored potential energy can be released in chemical reactions, particularly ring-opening reactions, which are thermodynamically highly favorable. nih.gov The C-C bonds in cyclopropane are considerably weaker (bond dissociation energy of ~65 kcal/mol) than those in alkanes (~80-85 kcal/mol), making them susceptible to cleavage by various reagents, including electrophiles, nucleophiles, and radicals. beilstein-journals.orgmasterorganicchemistry.com

Furthermore, the bonding in cyclopropane is often described as having significant "p-character," with the C-C bonding orbitals oriented away from the direct line between the nuclei. This gives the cyclopropane ring some of the properties of a carbon-carbon double bond, allowing it to participate in reactions typically associated with alkenes, such as additions with acids or halogens. libretexts.org

The presence of substituents, as discussed previously, modulates this inherent reactivity. Electron-withdrawing groups like the carboxylate in this compound activate the ring towards nucleophilic attack, channeling the inherent strain into specific, controlled chemical transformations that are highly valuable in organic synthesis. numberanalytics.comacs.org

The table below provides a comparison of strain energies for various cycloalkanes, highlighting the exceptional strain in cyclopropane.

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane327.69.2
Cyclobutane426.36.6
Cyclopentane56.21.2
Cyclohexane60.00.0

Emerging Research Frontiers and Future Directions in Methyl 2 Methylcyclopropane 1 Carboxylate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. numberanalytics.comresearchgate.netnumberanalytics.com For the synthesis of methyl 2-methylcyclopropane-1-carboxylate, this translates to moving beyond traditional methods that may involve stoichiometric reagents and harsh reaction conditions. An atom-economical approach maximizes the incorporation of all reactant atoms into the final product, a key tenet of sustainable synthesis. numberanalytics.comrsc.orgrsc.org

One of the most promising avenues for the sustainable synthesis of this compound is through catalytic cyclopropanation of methyl crotonate. Traditional methods often rely on the Simmons-Smith reaction or diazomethane-based protocols, which can have poor atom economy and involve hazardous reagents. Modern approaches are focusing on cleaner and more efficient catalytic strategies.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to complex molecules. researchgate.netmdpi.comnih.gov While specific enzymatic synthesis of this compound is not yet widely reported, the principles of biocatalysis are being applied to similar structures. For instance, engineered enzymes have been utilized for the asymmetric cyclopropanation of olefins, suggesting a future where a tailored enzyme could catalyze the reaction between a suitable carbene precursor and methyl crotonate under mild, aqueous conditions. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. acs.orgacs.orgresearchgate.netyoutube.com The synthesis of substituted cyclopropane (B1198618) esters through photocatalytic methods is an active area of research. These reactions often proceed via radical intermediates, offering a different mechanistic pathway compared to traditional metal-catalyzed carbene transfer reactions. The application of this technology to the synthesis of this compound could involve the photocatalytic activation of a suitable precursor that then reacts with methyl crotonate.

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved safety, scalability, and energy efficiency. unimi.itmpg.denih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities. For the synthesis of this compound, a flow process could enable the safe handling of reactive intermediates and facilitate the optimization of reaction conditions for a more sustainable and efficient synthesis. rsc.org

{ "title": "Comparison of Sustainability Metrics for Different Synthetic Approaches", "data": [ { "Method": "Traditional (e.g., Simmons-Smith)", "Atom Economy": "Low", "Environmental Impact": "High (metal waste, hazardous reagents)", "Energy Consumption": "Moderate to High" }, { "Method": "Biocatalytic (Projected)", "Atom Economy": "High", "Environmental Impact": "Low (aqueous media, biodegradable catalyst)", "Energy Consumption": "Low" }, { "Method": "Photocatalytic", "Atom Economy": "Moderate to High", "Environmental Impact": "Low (visible light, low catalyst loading)", "Energy Consumption": "Low" }, { "Method": "Flow Chemistry", "Atom Economy": "High (optimized)", "Environmental Impact": "Low (reduced solvent, better control)", "Energy Consumption": "Low to Moderate" } ], "series": ["Atom Economy", "Environmental Impact", "Energy Consumption"] }

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of new catalysts is a cornerstone of modern synthetic chemistry, enabling previously challenging or impossible transformations. For the synthesis and functionalization of this compound, novel catalytic systems are being explored to achieve higher efficiency, selectivity, and broader substrate scope.

The metal-catalyzed cyclopropanation of electron-deficient alkenes like methyl crotonate is a key strategy for synthesizing the target molecule. nih.gov While rhodium and copper catalysts have been traditionally used, research is expanding to include more earth-abundant and less toxic metals. umn.eduwikipedia.org

Rhodium and Copper Catalysis: Chiral rhodium and copper complexes remain at the forefront of asymmetric cyclopropanation. nih.govwikipedia.orgemory.edu Recent advances have focused on the design of new ligands that can impart high levels of stereocontrol in the reaction between a diazo compound and an alkene. For the synthesis of this compound, this would involve the diastereoselective cyclopropanation of methyl crotonate. The development of catalysts that can favor the formation of a specific diastereomer is a significant area of research. nsf.gov

Iron and Cobalt Catalysis: In the quest for more sustainable catalytic systems, iron and cobalt have emerged as promising alternatives to precious metals. researchgate.net Iron porphyrin complexes, for example, have been shown to catalyze cyclopropanation reactions with high efficiency. The application of these earth-abundant metal catalysts to the synthesis of this compound could offer a more cost-effective and environmentally friendly approach.

The table below summarizes the performance of different catalytic systems in the cyclopropanation of electron-deficient alkenes, which serves as a model for the synthesis of this compound.

Catalyst SystemPrecursor AlkeneDiazo ReagentDiastereoselectivity (trans:cis)Enantioselectivity (% ee)Yield (%)
Rh₂(S-DOSP)₄Methyl AcrylateEthyl Diazoacetate>95:59885
Cu(I)-BoxMethyl CrotonateEthyl Diazoacetate80:209075
Fe(III)-PorphyrinMethyl AcrylateEthyl Diazoacetate90:10N/A92
Co(II)-PorphyrinMethyl CrotonateEthyl Diazoacetate85:15N/A88

Data is representative of typical results for these classes of catalysts and may not reflect specific optimized conditions for the synthesis of this compound.

Integration with High-Throughput Experimentation and Automation in Discovery

The discovery and optimization of new chemical reactions is a time-consuming and resource-intensive process. High-throughput experimentation (HTE) and laboratory automation are transforming this landscape by enabling the rapid screening of a large number of reaction conditions in parallel. rsc.orgnih.govscienceopen.comnih.gov

For the synthesis of this compound, HTE platforms can be used to screen a wide array of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for yield and selectivity. rsc.orgschrodinger.comwhiterose.ac.ukresearchgate.net This is particularly valuable in the development of novel catalytic systems where the interplay between different components is not always predictable. Automated robotic systems can perform these experiments with high precision and reproducibility, generating large datasets that can be analyzed to gain a deeper understanding of the reaction mechanism and identify key factors influencing the outcome. mpg.de

Machine Learning in Reaction Optimization: The large datasets generated by HTE are ideally suited for analysis by machine learning algorithms. beilstein-journals.orgnih.govchemrxiv.orgchemrxiv.org These algorithms can identify complex relationships between reaction parameters and outcomes, and even predict the optimal conditions for a given transformation with a limited number of experiments. In the context of this compound synthesis, machine learning could be used to guide the selection of experiments in an HTE workflow, thereby accelerating the discovery of new and improved synthetic routes. This data-driven approach to reaction optimization is poised to become an indispensable tool in the development of sustainable and efficient chemical processes.

The integration of these advanced technologies holds the key to unlocking new frontiers in the chemistry of this compound, paving the way for more efficient, sustainable, and innovative approaches to its synthesis and application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylcyclopropane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters using transition-metal catalysts (e.g., Simmons-Smith reagents) or carbene transfer agents. Key steps include:

  • Precursor selection : Use methyl acrylate derivatives with appropriate substituents.
  • Catalyst optimization : Employ zinc-copper couples or dirhodium complexes for stereoselective cyclopropanation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DCM) at low temperatures (−20°C to 0°C) minimize side reactions .
    • Yield improvement : Post-reaction purification via column chromatography or recrystallization enhances purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/IR :

  • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl (δ 165–175 ppm). Coupling constants (J ≈ 5–10 Hz) confirm ring strain .
  • IR : Ester C=O stretch (~1740 cm⁻¹) and cyclopropane C-H bends (~3000 cm⁻¹) .
    • X-ray crystallography : Use SHELX or ORTEP-III to resolve 3D structure, including ring puckering and substituent orientation .

Advanced Research Questions

Q. How do ring strain and substituent effects influence the reactivity of this compound?

  • Ring strain analysis : Cyclopropane’s 60° bond angles create ~27 kcal/mol strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis).
  • Substituent impact : The methyl group at C2 introduces steric hindrance, directing electrophilic attacks to the less hindered C1 carboxylate .
  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy and transition states .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR resolves conformational averaging (e.g., puckering modes at −40°C) .
  • Stereochemical assignment : Compare experimental data with DFT-predicted chemical shifts and coupling constants .
  • Crystallographic cross-check : Overlay X-ray-derived torsion angles with NMR-based models to validate spatial arrangements .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Stepwise optimization :

  • Cyclopropanation : Use excess diazomethane for complete precursor conversion.
  • Ester protection : Trimethylsilyl groups prevent carboxylate side reactions .
    • Catalyst screening : Chiral ligands (e.g., Box ligands) improve enantioselectivity in asymmetric syntheses .

Methodological & Computational Questions

Q. How can DFT calculations validate the electronic structure of this compound?

  • Protocol :

  • Geometry optimization at the M06-2X/def2-TZVP level.
  • NBO analysis to quantify hyperconjugation (e.g., C-C σ → σ* interactions).
    • Applications : Predict UV-Vis spectra (TD-DFT) and nucleophilic attack sites .

Q. What are the best practices for resolving structural ambiguities between X-ray and NMR data?

  • Crystallography : Refine SHELXL models with Hooft parameter to address disorder in methyl groups .
  • NMR integration : Use DEPT-135 to distinguish CH₂/CH₃ signals and NOESY for spatial proximity .

Reproducibility & Reporting

Q. How should experimental procedures be documented to ensure reproducibility?

  • Detailed protocols : Report exact molar ratios, catalyst loadings, and purification gradients.
  • Data deposition : Archive crystallographic data (CCDC) and NMR spectra (supplementary files) per IUCr guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.